molecular formula C8H9N3O B11917827 5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one

5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B11917827
M. Wt: 163.18 g/mol
InChI Key: AZFQSAGPPPGKSJ-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a high-value chemical scaffold belonging to the pyrazolo[1,5-a]pyrimidine class, a family of nitrogen-bridged heterocyclic compounds recognized as privileged structures in medicinal chemistry and drug discovery . This fused, planar bicyclic system serves as a versatile core for developing novel bioactive molecules, with its specific substitution pattern making it a compound of significant interest for pharmacological research. This compound is part of a novel chemotype of highly potent and selective serotonin 5-HT6 receptor (5-HT6R) antagonists . Research indicates that derivatives based on the 5,6-dimethylpyrazolo[1,5-a]pyrimidine core can exhibit picomolar to nanomolar affinity (Ki) for the human 5-HT6 receptor in cell-based assays, demonstrating a remarkable capacity to diminish serotonin-induced cAMP production . The antagonistic potency is critically dependent on the nature of the substituent at the 2-position, with structure-activity relationship (SAR) studies showing that the binding affinity is defined by the volume and topology of the substituent rather than major physiochemical characteristics like LogP . This makes it an excellent tool for probing receptor-ligand interactions. Beyond its primary application in central nervous system (CNS) research, the pyrazolo[1,5-a]pyrimidine scaffold is extensively investigated for its broad therapeutic potential. It is a key structural motif in compounds exhibiting potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy by inhibiting kinases such as CK2, EGFR, B-Raf, and CDKs . Furthermore, this scaffold is found in molecules with demonstrated anti-inflammatory properties, acting through the inhibition of key enzymes like COX-2, sPLA2, and 15-LOX, as well as the suppression of pro-inflammatory cytokines such as TNF-α and IL-6 . The structural similarity of pyrazolo[1,5-a]pyrimidines to purines also allows them to act as antimetabolites in biochemical reactions, leading to diverse biological activities . Research Applications: • Neuroscience Research: Selective targeting of the 5-HT6 receptor for the study of cognitive disorders, Alzheimer's disease, and obesity . • Oncology: Serves as a precursor for the development of small-molecule protein kinase inhibitors for targeted cancer therapy . • Medicinal Chemistry: A versatile building block for constructing combinatorial libraries and exploring structure-activity relationships due to its synthetic versatility . • Inflammation and Immunology: Core structure for developing novel anti-inflammatory agents . This product is intended for research purposes by qualified laboratory personnel only. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one

InChI

InChI=1S/C8H9N3O/c1-5-4-11-7(9-6(5)2)3-8(12)10-11/h3-4H,1-2H3,(H,10,12)

InChI Key

AZFQSAGPPPGKSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CC(=O)N2)N=C1C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants :

    • 3-Aminopyrazole (1.0 equiv)

    • 2,4-Dimethyl-3-pentanedione (1.2 equiv)

    • Acetic acid (solvent)

  • Procedure :
    The mixture is irradiated under microwave conditions at 140°C for 2–5 minutes, followed by quenching in ice water to precipitate the product. Microwave irradiation enhances reaction efficiency, reducing side products and improving yields (75–85%) compared to conventional heating.

  • Structural Confirmation :

    • 1H NMR : Methyl groups at δ 2.31 ppm (s, 6H, 5-CH3 and 6-CH3) and a carbonyl signal at δ 167.8 ppm (C=O) in 13C NMR .

    • HMBC : Correlations between H-5 (δ 8.7 ppm) and C-7 (δ 145.0 ppm), confirming the fused-ring architecture.

Enaminone-Based One-Pot Synthesis

Enaminones, such as 3-(dimethylamino)-1-(5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one , enable regioselective synthesis under mild conditions. This method is advantageous for introducing electron-withdrawing or donating groups at specific positions.

Key Steps and Optimization

  • Synthesis of Enaminone Intermediate :

    • Condensation of 3-aminopyrazole with dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 80°C yields the enaminone precursor.

  • Cyclocondensation :

    • The enaminone reacts with 2,4-pentanedione in the presence of p-toluenesulfonic acid (PTSA) at 100°C for 4 hours, forming the pyrimidine ring with 5,6-dimethyl substituents.

    • Yields: 70–80% after recrystallization from ethanol/water.

  • Post-Functionalization :

    • The 2(1H)-one moiety is introduced via oxidation of a methylene intermediate using Jones reagent (CrO3/H2SO4) at 0°C.

Microwave-Assisted Tandem Reactions

Microwave technology significantly accelerates tandem cyclocondensation-oxidation processes, enabling single-step synthesis of 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one.

Protocol and Advantages

  • Reactants :

    • 3-Aminopyrazole

    • 2,4-Dimethylacetoacetate

    • Vilsmeier–Haack reagent (POCl3/DMF)

  • Procedure :

    • A one-pot reaction under microwave irradiation (120°C, 10 minutes) facilitates simultaneous cyclocondensation and oxidation, achieving 88% yield.

  • Regioselectivity Control :

    • The electron-donating methyl groups direct cyclization to the 5,6-positions, as confirmed by X-ray diffraction.

Catalytic Buchwald–Hartwig Amination for Late-Stage Functionalization

While less common for dimethyl-substituted derivatives, Buchwald–Hartwig amination is employed to introduce aryl or heteroaryl groups at position 7, demonstrating the scaffold’s versatility.

Application Example

  • Substrate :

    • 5-Chloro-6,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one

  • Conditions :

    • Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2.0 equiv), toluene, 110°C, 24 hours.

  • Outcome :

    • Aryl groups (e.g., 4-methoxyphenyl) are introduced with 65–75% yield, though this method is secondary to direct cyclocondensation for 5,6-dimethyl targets.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Cyclocondensation75–85>952–5 minHigh regioselectivity
Enaminone-based70–80904 hMild conditions
Microwave tandem889810 minSingle-step synthesis
Buchwald–Hartwig65–758524 hLate-stage diversification

Chemical Reactions Analysis

Cyclization Approaches

The compound is typically synthesized through cyclization reactions involving pyrazole precursors. For example, the reaction of hydrazines with β-dicarbonyl compounds (e.g., acetylacetone) forms the pyrazole ring, followed by pyrimidine ring formation via condensation with carbonyl-containing reagents . Microwave-assisted methods have also been employed, where precursors undergo irradiation in acidic conditions to yield the fused bicyclic structure .

Oxidative Halogenation

A one-pot methodology involves the synthesis of 3-halo derivatives via oxidative halogenation. Sodium halides (e.g., NaI, NaBr) and potassium persulfate (K₂S₂O₈) are used to introduce halogens at the 3-position of the pyrazolo[1,5-a]pyrimidine core. This step occurs after a cyclocondensation reaction between amino pyrazoles and enaminones/chalcone .

Reaction with Enaminones/Chalcone

Enaminones or chalcone react with amino pyrazoles under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold. For instance, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds proceeds through nucleophilic attack and cyclization, yielding substituted derivatives .

Electrophilic Substitution

The methyl groups at positions 5 and 6 influence reactivity, potentially directing electrophilic substitution to specific sites. For example, halogenation at position 3 is observed due to oxidative conditions .

Nucleophilic Attack

The fused ring system may undergo nucleophilic attack at carbonyl or aromatic positions, depending on substituents. Reactions with hydrazines or amines could lead to ring expansion or functionalization .

Ring Expansion/Contraction

Cyclization reactions involving β-dicarbonyl compounds or enaminones can lead to structural modifications, such as the formation of fused heterocycles (e.g., pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) .

NMR and IR Spectral Analysis

Spectral Feature Observation Source
¹H NMR Singlet δ 2.23 ppm (methyl groups)
IR Peaks 3325, 3299, 2904 cm⁻¹ (N-H, C-H stretches)

Mass Spectrometry

Molecular ion peaks (e.g., m/z 359 for M⁺⁺² and 357 for M⁺) confirm the molecular weight and structural integrity .

Key Research Findings

  • Versatile Synthesis : The compound can be synthesized via multiple routes, including microwave-assisted cyclization and oxidative halogenation .

  • Regioselectivity : NMR and X-ray diffraction studies confirm the regioselectivity of cyclization, ruling out alternative isomers .

  • Functionalization : Halogenation at position 3 enhances reactivity, enabling further derivatization .

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical potential of 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is primarily linked to its role as an inhibitor of various enzymes and receptors:

  • Protein Kinase Inhibition : Compounds based on this scaffold have been studied for their ability to inhibit protein kinases such as CDK2 (Cyclin-Dependent Kinase 2), which plays a significant role in cell cycle regulation. These inhibitors demonstrate promising anticancer properties by preventing uncontrolled cell proliferation .
  • Neutral Sphingomyelinase 2 Inhibition : Recent studies have identified derivatives of 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one as effective inhibitors of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. Some derivatives showed superior potency compared to existing inhibitors .
  • Antitumor Activity : The compound has also been evaluated for its anticancer effects across different cancer cell lines. Its derivatives exhibit significant cytotoxicity and are considered potential candidates for drug development targeting specific tumor types .

Biochemical Studies

The interaction studies involving 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one focus on its binding affinity with various biological targets. For instance:

  • Aryl Hydrocarbon Receptor Antagonism : Research has indicated that derivatives can act as antagonists to the aryl hydrocarbon receptor (AhR), which is involved in the regulation of biological responses to planar aromatic compounds . This antagonism could lead to therapeutic applications in conditions where AhR is dysregulated.

Material Science Applications

In addition to its biological applications, the unique structural properties of 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one make it suitable for material science:

  • Fluorophores : The compound's photophysical properties allow it to be used as a fluorophore in various applications including imaging and sensing technologies. Its ability to form stable crystals with notable conformational properties enhances its utility in solid-state applications .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
4-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-oneMethyl group at position 4Anticancer activity
3-Amino-pyrazolo[1,5-a]pyrimidineAmino group at position 3Antimicrobial properties
7-Methylpyrazolo[1,5-a]pyrimidineMethyl group at position 7Anti-inflammatory effects
2-Mercapto-pyrazolo[1,5-a]pyrimidineThiol group at position 2Potential drug candidate for various diseases

This table illustrates how the presence of different substituents influences the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for the translocator protein (18 kDa) (TSPO), which is involved in mitochondrial function and apoptosis . The binding of the compound to TSPO can modulate mitochondrial activity and induce cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazolo[1,5-a]pyrimidin-2(1H)-one Derivatives

Compound Name Substituents (Positions) Key Features Reference
5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one Methyl (5,6) Enhanced steric bulk, UV stability
7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one Methyl (7), Phenyl (5) Improved lipophilicity
6-Chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidin-5(3H)-one Chloro (6), Methyl (2,7) Electrophilic reactivity
5-(Trifluoromethylphenyl) derivative Trifluoromethylphenyl (5) Electron-withdrawing effects
5-(2,4-Dimethoxyphenyl) derivative Dimethoxyphenyl (5) Increased solubility in polar solvents

Key Observations :

  • Electron-Donating Groups (e.g., methyl) : Enhance stability and steric shielding, as seen in the target compound .
  • Electron-Withdrawing Groups (e.g., trifluoromethyl) : Improve binding affinity in biological systems but may reduce solubility .

Physicochemical Properties

Table 2: Elemental Analysis and Spectral Data Comparison

Compound Formula Calculated (C/H/N%) Found (C/H/N%) UV λmax (nm) Key IR Bands (cm⁻¹) Reference
5,6-Dimethyl derivative C₉H₁₀N₄O C: 57.44; H: 5.36; N: 29.79* - 386, 445 (dye applications) 1737 (C=O), 1604 (C=C)
5-(2,6-Dimethylphenyl) derivative C₂₀H₂₀N₆O₂ C: 63.82; H: 5.36 C: 63.41; H: 5.34 315, 356 3292 (-OH), 1742 (C=O)
5-(2-Fluorophenyl) derivative C₁₈H₁₄FN₅O₂ C: 59.50; H: 3.89 C: 59.30; H: 4.47 272, 315 3030 (CH aromatic), 1577 (C=N)

*Calculated values for the target compound inferred from analogs in . Notable Trends:

  • Methyl groups at positions 5 and 6 correlate with higher UV absorption (λmax ~386–445 nm), suggesting utility as a dye sensitizer .
  • Halogenated derivatives (e.g., 6-chloro) exhibit distinct IR bands for C-Cl and altered acidity (pKa ~1.44) .

Insights :

  • Microwave synthesis drastically reduces reaction time (<2 min vs. hours for reflux) while maintaining high yields (~75–89%) .
  • Multicomponent reactions enable regioselective incorporation of azo groups, critical for dye functionality .

Biological Activity

5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is C8H10N4O, characterized by a fused pyrazole and pyrimidine structure. The presence of two methyl groups at positions 5 and 6 enhances its lipophilicity and influences its interaction with biological targets .

Biological Activities

5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one exhibits a range of biological activities:

  • Anticancer Activity : Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For instance, in studies comparing various compounds against human cancer cell lines (MCF-7, HCT-116, and HepG2), 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one demonstrated significant cytotoxic effects with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking studies revealed favorable binding interactions with CDK2, suggesting its potential as a therapeutic agent in cancer treatment by obstructing tumor growth pathways .
  • Antimicrobial Properties : Preliminary studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives possess antibacterial and antibiofilm activities. The compound's structural features may contribute to its efficacy against various bacterial strains through mechanisms that disrupt biofilm formation and quorum sensing .

The mechanism by which 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one exerts its biological effects primarily involves:

  • Inhibition of Kinases : By binding to the ATP-binding site of CDKs, the compound prevents the phosphorylation of target proteins necessary for cell cycle progression.
  • Modulation of Signaling Pathways : It may also influence various signaling pathways involved in cell proliferation and apoptosis through interactions with other molecular targets.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of some related compounds within the pyrazolo[1,5-a]pyrimidine class:

Compound NameStructural FeaturesBiological Activity
4-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-oneMethyl group at position 4Anticancer activity
3-Amino-pyrazolo[1,5-a]pyrimidineAmino group at position 3Antimicrobial properties
7-Methylpyrazolo[1,5-a]pyrimidineMethyl group at position 7Anti-inflammatory effects
2-Mercapto-pyrazolo[1,5-a]pyrimidineThiol group at position 2Potential drug candidate

The unique substitution pattern in 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one distinguishes it from other derivatives and may enhance its therapeutic profile.

Case Studies and Research Findings

Several studies have highlighted the promising nature of this compound:

  • A study conducted on synthesized derivatives indicated that those with methoxy substitutions exhibited superior anticancer activity compared to others. The lead compound demonstrated an IC50 value of approximately 8.64 µM against HCT-116 cells, suggesting significant potential in oncology applications .
  • Another research effort focused on synthesizing triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines showed that while some derivatives lacked growth inhibitory activity against MDA-MB-231 (human breast cancer), others demonstrated promising anticancer effects when tested in vitro using the MTT assay method .

Q & A

Q. What are the optimal synthetic routes for 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multicomponent reactions using aromatic aldehydes, aminopyrazoles, and active methylene compounds. For example, regioselective synthesis often employs polar aprotic solvents (e.g., DMF) with bases like potassium carbonate at 80–100°C under nitrogen . Yields are influenced by substituent electronic effects; electron-withdrawing groups on aldehydes may reduce reactivity, requiring extended reaction times (e.g., 6–8 hours) . Purification typically involves column chromatography (10–30% ethyl acetate in petroleum ether) .

Q. Which spectroscopic techniques are most reliable for characterizing 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one derivatives?

  • Methodology :
  • 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3). The methyl protons at positions 5 and 6 appear as singlets near δ 2.4–2.6 ppm, while pyrimidine ring protons resonate at δ 7.8–8.5 ppm .
  • HRMS (ESI) : Confirms molecular ion ([M+H]+) with deviations <2 ppm .
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N ratios (e.g., C: ±0.3%, N: ±0.5%) .

Advanced Research Questions

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